![molecular formula C12H11BrN2O2 B2838279 2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034261-80-6](/img/structure/B2838279.png)
2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide
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Overview
Description
“2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.059 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide” consists of a benzamide core with a bromine atom at the 2-position and a 5-methylisoxazole group attached via a methylene bridge .Scientific Research Applications
Synthesis and Chemical Properties
2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide has been explored in various synthetic chemistry contexts. Its applications are diverse, ranging from the synthesis of novel organic compounds to the study of their potential biological activities. A notable application involves its use in microwave-promoted synthesis methodologies, highlighting its utility in producing complex molecules more efficiently compared to traditional methods. For instance, N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized via base-catalyzed direct cyclization, demonstrating a cleaner, more efficient synthesis route under microwave irradiation (Saeed, 2009).
Crystallographic and Theoretical Studies
The compound has also been a subject of detailed crystallographic and theoretical investigations. Studies include the characterization and analysis of its derivatives, revealing insights into their molecular structures and intermolecular interactions. For example, crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide provided valuable information on the supramolecular packing, involving N-H...O hydrogen bonds and C-Br...π intermolecular interactions, alongside theoretical calculations (Polo et al., 2019).
Anticancer Activity
A significant area of research involving 2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide derivatives focuses on their potential anticancer properties. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been evaluated for in vitro anticancer activity against various human cancer cell lines, highlighting the promise of these compounds as therapeutic agents (Tiwari et al., 2017).
Antimicrobial Studies
Furthermore, the synthesis of novel derivatives and their antimicrobial screening have been pivotal in identifying new potential treatments for infections. The development of compounds with significant antibacterial and antifungal activities exemplifies the compound's role in advancing antimicrobial research (Narayana et al., 2004).
Future Directions
Future research could focus on exploring the potential applications of “2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide” and its derivatives in various fields, such as medicinal chemistry and drug discovery . Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial .
Mode of Action
Benzoxazole derivatives have been shown to interact with various biological targets, leading to their diverse pharmacological effects .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been associated with a variety of biological effects due to their broad spectrum of pharmacological activities .
properties
IUPAC Name |
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZISJVRDJPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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